The synthesis of dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone typically involves a multi-step process that includes the reaction of 4-nitroaniline with a suitable sulfonyl chloride. The general procedure is as follows:
This synthetic route can be optimized by adjusting parameters such as temperature, concentration, and reaction time to improve yield and purity.
The molecular formula of dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone is , with a molecular weight of approximately 210.25 g/mol. The structure features:
The canonical SMILES representation is CC(=N)C1=CC=C(C=C1)[N+](=O)[O-]
, which illustrates the connectivity between atoms in the molecule.
Dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone can participate in various chemical reactions due to its functional groups:
These reactions can be utilized for modifying the compound to enhance its properties or to create derivatives with different biological activities.
The mechanism of action of dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone is primarily linked to its interaction with biological targets:
Dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate handling procedures and potential applications in research and industry.
Dimethyl[(4-nitrophenyl)imino]-lambda6-sulfanone has potential applications across various scientific fields:
CAS No.: 6581-06-2
CAS No.: 1902954-60-2
CAS No.: 13767-16-3
CAS No.: 50815-87-7
CAS No.: 85252-29-5